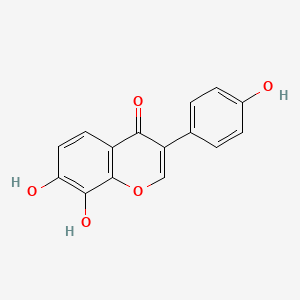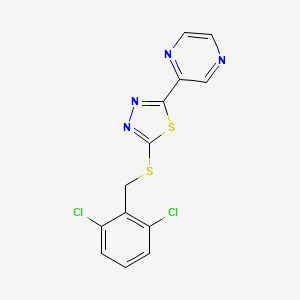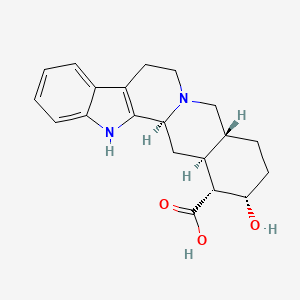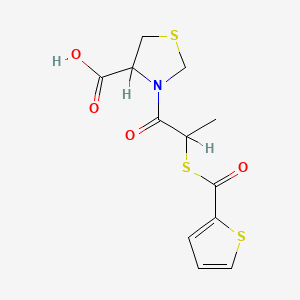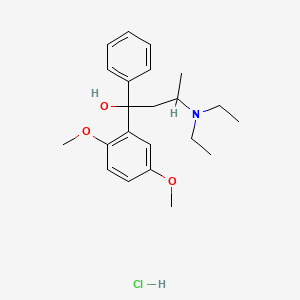![molecular formula C23H25N5O4 B1683580 [(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[(4-cyano-3-methoxyphenyl)carbamoylamino]phenyl]ethyl]carbamate CAS No. 297730-05-3](/img/structure/B1683580.png)
[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[(4-cyano-3-methoxyphenyl)carbamoylamino]phenyl]ethyl]carbamate
Overview
Description
VX-148 is a second-generation, orally administered inhibitor of inosine monophosphate dehydrogenase. This enzyme plays a crucial role in regulating the immune response and the proliferation of specific cell types, including lymphocytes. VX-148 has been developed for the treatment of autoimmune diseases .
Preparation Methods
The synthesis of VX-148 involves several steps. One method includes the reduction of a nitro group by means of hydrogen over palladium on carbon in methanol, which gives 1(S)-(3-aminophenyl)ethylamine. This compound is then condensed with 2®-hydroxypentanenitrile and carbonyldiimidazole to yield a carbamate. Finally, this compound is further condensed to form VX-148 .
Chemical Reactions Analysis
VX-148 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The reduction of nitro groups to amines is a key step in its synthesis.
Substitution: VX-148 can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include hydrogen, palladium on carbon, methanol, carbonyldiimidazole, and various solvents. The major products formed from these reactions are intermediates that lead to the final compound, VX-148 .
Scientific Research Applications
VX-148 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of inosine monophosphate dehydrogenase.
Biology: VX-148 is utilized to understand the proliferation of lymphocytes and the immune response.
Medicine: The compound is investigated for its potential in treating autoimmune diseases, psoriasis, psoriatic disorders, and viral infections.
Industry: VX-148’s role in immunosuppression makes it valuable in the development of new therapeutic agents
Mechanism of Action
VX-148 is a potent inhibitor of inosine monophosphate dehydrogenase, a cellular enzyme essential for the production of guanine nucleotides, which are building blocks of RNA and DNA. By blocking this enzyme, VX-148 effectively inhibits the proliferation of certain cell types, such as lymphocytes, and the replication of viruses. This inhibition is crucial for its immunosuppressive and antiviral effects .
Comparison with Similar Compounds
VX-148 is compared with other inosine monophosphate dehydrogenase inhibitors, such as mycophenolic acid and VX-497. VX-148 is slightly more potent than mycophenolic acid and VX-497 in inhibiting the proliferation of mitogen-stimulated primary human lymphocytes. The unique aspect of VX-148 is its higher potency and selectivity for inosine monophosphate dehydrogenase type II enzyme .
Similar Compounds
- Mycophenolic acid
- VX-497
- Other inosine monophosphate dehydrogenase inhibitors
Properties
Key on ui mechanism of action |
VX-148 is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a cellular enzyme that is essential for production of guanine nucleotides, one of the building blocks of RNA and DNA. Blocking IMPDH may be an effective strategy for blocking the proliferation (growth) of certain cell types, such as lymphocytes, and the replication of viruses, since both lymphocytes and viruses depend on nucleotide synthesis for replication. |
|---|---|
CAS No. |
297730-05-3 |
Molecular Formula |
C23H25N5O4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[(4-cyano-3-methoxyphenyl)carbamoylamino]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C23H25N5O4/c1-4-20(10-11-24)32-23(30)26-15(2)16-6-5-7-18(12-16)27-22(29)28-19-9-8-17(14-25)21(13-19)31-3/h5-9,12-13,15,20H,4,10H2,1-3H3,(H,26,30)(H2,27,28,29)/t15-,20+/m0/s1 |
InChI Key |
PJFQWSNOXLEDDZ-MGPUTAFESA-N |
SMILES |
CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C#N)OC |
Isomeric SMILES |
CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C#N)OC |
Canonical SMILES |
CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C#N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VX148, VX-148, VX 148 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,4,6-trihydroxy-3-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one](/img/structure/B1683497.png)
![4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1683501.png)
![2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid](/img/structure/B1683503.png)

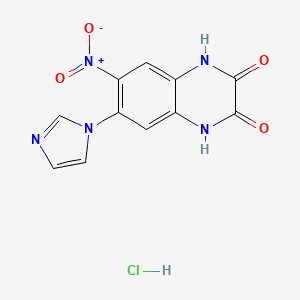
![2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one](/img/structure/B1683508.png)


